2-氟-4,6-二甲氧基苯甲醛

描述

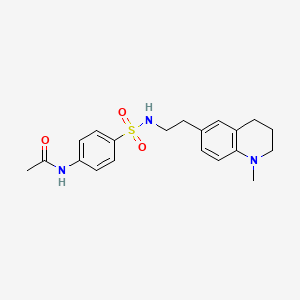

2-Fluoro-4,6-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde . It is an organic building block used in chemical synthesis . It is available in solid form .

Molecular Structure Analysis

The molecular formula of 2-Fluoro-4,6-dimethoxybenzaldehyde is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-12-6-3-8 (10)7 (5-11)9 (4-6)13-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4,6-dimethoxybenzaldehyde include a molecular weight of 184.17 and a density of 1.2±0.1 g/cm3 . It is a solid at room temperature .科学研究应用

晶体结构和振动光谱

该化合物的分子结构已通过 X 射线衍射技术和振动光谱法进行了探索。一项研究专注于密切相关的化合物 2-氟-4-溴苯甲醛 (FBB),揭示了其分子结构和性质的见解。该研究利用密度泛函理论 (DFT) 模拟,确认了分子结构并详细了解了由分子间氢键形成的分子二聚体。这项研究还深入研究了分子的振动模式,识别了特征频率,并对该化合物的晶体结构和振动特性进行了全面分析 (Tursun 等,2015)。

合成和抗癌活性

另一个重要的应用涉及合成喜树碱 A-4 的氟化类似物,这是一种以其抗癌特性而闻名的化合物。合成过程包含氟化苯甲醛,包括 2-氟-4,6-二甲氧基苯甲醛衍生物。这项研究强调了这些氟化类似物在保留喜树碱 A-4 的有效细胞生长抑制特性的潜力,这为抗癌药物开发领域做出了重要贡献 (Lawrence 等,2003)。

在荧光传感中的应用

该化合物还在荧光传感器的发展中发挥作用。一项研究开发了一种新型且简单的荧光团,对二甲氨基苯甲醛硫代氨基甲酸盐 (DMABTS),它证明了在水溶液中检测汞离子的能力。DMABTS 的荧光强度在与 Hg(2+) 离子相互作用后显着猝灭,这表明其作为选择性和灵敏的荧光传感器的潜力 (Yu 等,2006)。

作用机制

安全和危害

The safety data sheet for 2-Fluoro-4,6-dimethoxybenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

2-fluoro-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXOVFKDPODHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2757374.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2757377.png)

![3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2757378.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2757380.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)